Cas no 205527-00-0 (5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside)

205527-00-0 structure
商品名:5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside
5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside 化学的及び物理的性質
名前と識別子
-
- 6-Hydroxykaempferol 3-beta-rutinoside
- 5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside
- 5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside
- 4',5,6,7-Tetrahydroxyflavonol 3-rutinoside
- Q27134753
- 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-
- 205527-00-0
- E87176
- CS-0140288
- CHEBI:66215
- FS-7273
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- HY-N8191
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
- CHEMBL449793
- AKOS040760237
- 3-[[6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 6-Hydroxykaempferol 3-rutinoside
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}methyl)oxan-2-yl]oxy}chromen-4-one
- DA-70308
-
- インチ: 1S/C27H30O16/c1-8-15(30)20(35)22(37)26(40-8)39-7-13-17(32)21(36)23(38)27(42-13)43-25-19(34)14-12(6-11(29)16(31)18(14)33)41-24(25)9-2-4-10(28)5-3-9/h2-6,8,13,15,17,20-23,26-33,35-38H,7H2,1H3/t8-,13+,15-,17+,20+,21-,22+,23+,26+,27-/m0/s1
- InChIKey: QYRJNVCANQPMCH-QGAVNTNWSA-N
- ほほえんだ: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)O)O)O)OC1C(C2C(=C(C(=CC=2OC=1C1C=CC(=CC=1)O)O)O)O)=O
計算された属性
- せいみつぶんしりょう: 610.15338487 g/mol
- どういたいしつりょう: 610.15338487 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 10
- 水素結合受容体数: 16
- 重原子数: 43
- 回転可能化学結合数: 6
- 複雑さ: 1020
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- ぶんしりょう: 610.5
- トポロジー分子極性表面積: 266
5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1311-5 mg |
6-Hydroxykaempferol 3-beta-rutinoside |
205527-00-0 | 5mg |
¥4179.00 | 2022-04-26 | ||
Cooke Chemical | M3627757-5mg |
6-Hydroxykaempferol3-β-rutinoside |
205527-00-0 | ≥98% | 5mg |
RMB 2400.00 | 2025-02-21 | |
TargetMol Chemicals | TN1311-10mg |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 98% | 10mg |
¥ 4280 | 2023-09-15 | |
TargetMol Chemicals | TN1311-1mg |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 1mg |
¥ 1300 | 2024-07-24 | ||
TargetMol Chemicals | TN1311-1 mL * 10 mM (in DMSO) |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4380 | 2023-09-15 | |
TargetMol Chemicals | TN1311-10 mg |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 98% | 10mg |
¥ 4,280 | 2023-07-11 | |
TargetMol Chemicals | TN1311-1mg |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 1mg |
¥ 1300 | 2024-07-20 |
5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside 関連文献
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
205527-00-0 (5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside) 関連製品
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 2279938-29-1(Alkyne-SS-COOH)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:205527-00-0)6-Hydroxykaempferol 3-β-rutinoside

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ